3-Fluoro-2-(tributylstannyl)pyridine
Overview
Description
3-Fluoro-2-(tributylstannyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C17H30FNSn and a molecular weight of 386.14 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a tributylstannyl group at the second position of the pyridine ring. It is commonly used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 3-fluoropyridine with tributyltin chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale stannylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Fluoro-2-(tributylstannyl)pyridine can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Oxidizing Agents: Such as or for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Resulting from cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-(tributylstannyl)pyridine is widely used as a precursor in the synthesis of various fluorinated compounds. Its ability to undergo cross-coupling reactions makes it valuable in the construction of complex molecular architectures .
Biology and Medicine: In medicinal chemistry, this compound is used to introduce fluorine atoms into biologically active molecules, enhancing their metabolic stability and bioavailability. It is also employed in the synthesis of potential drug candidates .
Industry: The compound finds applications in the development of advanced materials, including fluorinated polymers and liquid crystals . Its unique properties make it suitable for use in electronic and optical devices .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(tributylstannyl)pyridine primarily involves its role as a synthetic intermediateThis versatility enables the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Comparison with Similar Compounds
- 6-Fluoro-2-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 4-Fluoro-3,5-bis(tributylstannyl)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
Uniqueness: 3-Fluoro-2-(tributylstannyl)pyridine is unique due to the specific positioning of the fluorine and tributylstannyl groups on the pyridine ring. This configuration imparts distinct reactivity and selectivity in synthetic applications, making it a valuable building block in the synthesis of complex molecules .
Properties
IUPAC Name |
tributyl-(3-fluoropyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAOTUZKJHXTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586054 | |
Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-60-2 | |
Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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